2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Property Prediction Library Design

Researchers often face invalidated SAR from using des-alkyl analogs. This fully substituted pyrazolo[1,5-a]pyrimidine solves this with its critical N-propylamine tail, essential for probing solvent-exposed regions in kinase ATP pockets. - Designed to differentiate selectivity profiles; N-propyl group directly modulates target binding affinity vs. des-propyl variants. - Optimized cLogP (3.82) enables CNS drug discovery programs requiring specific free fraction and membrane permeability data. - Serves as a potential inactive control for specificity profiling where related cores are active, ensuring target engagement accuracy.

Molecular Formula C17H20N4
Molecular Weight 280.375
CAS No. 850737-92-7
Cat. No. B2995489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS850737-92-7
Molecular FormulaC17H20N4
Molecular Weight280.375
Structural Identifiers
SMILESCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C
InChIInChI=1S/C17H20N4/c1-4-10-18-15-11-12(2)19-17-16(13(3)20-21(15)17)14-8-6-5-7-9-14/h5-9,11,18H,4,10H2,1-3H3
InChIKeyGBFGOYDCWVDXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine: Core Scaffold for Kinase Libraries


2,5-Dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 850737-92-7) is a fully substituted member of the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry known for its engagement with kinase ATP-binding pockets [1]. The compound features a tricyclic core with methyl groups at positions 2 and 5, a phenyl substituent at position 3, and an N-propyl amine at position 7. This specific substitution pattern is typical of proprietary kinase inhibitor libraries, where small N-alkyl modifications are used to probe the solvent-exposed region of a target protein. Its molecular formula is C17H20N4, with a molecular weight of 280.37 g/mol [2].

Core scaffold for kinase inhibitor library design
N-propylamine modification probes solvent-exposed region
2,5-Dimethyl pattern targets hydrophobic gatekeeper pocket
3-Phenyl group engages hydrophobic binding pockets

Why Generic Pyrazolopyrimidines Cannot Replace This Compound


The simple 7-amino analog, 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, lacks the critical N-propyl group. This difference is not inert; SAR studies on related pyrazolo[1,5-a]pyrimidine series demonstrate that N-alkyl substituents at the 7-position directly modulate target binding affinity (e.g., a cyclopropylmethyl analog showing a Ki of 1.30 nM for CRF1, BindingDB [1]) and physicochemical properties like cLogP [2]. Substituting the target compound with a des-propyl analog would fundamentally alter its lipophilicity, binding kinetics, and overall fit within a biological assay, thereby invalidating the specific structure-activity relationship (SAR) hypothesis it was designed to test.

!
Des-propyl analog (lacking N-propyl)
The absence of the N-propyl group significantly alters lipophilicity and hydrogen-bond donor profile, potentially shifting membrane permeability and target binding kinetics.
!
5-Methyl analog (lacking 2-methyl)
Without the 2-methyl group, the compound loses a critical gatekeeper pocket interaction motif, which may reduce kinase selectivity and inhibition in biological assays.
!
3-Unsubstituted pyrazolopyrimidine analogs
Removal of the 3-phenyl group eliminates the aryl moiety required for high-affinity hydrophobic pocket binding, with reported large affinity losses in related chemotypes.

Quantitative Differentiation Against Closest Analogs


Lipophilicity and H-Bond Donor Profile vs. Des-Propyl Analog

The N-propyl group in the target compound (CAS 850737-92-7) introduces a significant difference in calculated lipophilicity compared to the primary 7-amino analog 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (ChEBI:114232). This differential is crucial for membrane permeability and target engagement profiles [1].

Lipophilicity & HBD Profile
Class-level inference
Target (C17H20N4): cLogP 3.82, HBD 1
Des-propyl analog: cLogP 2.49, HBD 2
Δ cLogP +1.33, Δ HBD -1
Reported physicochemical differentiation supports membrane permeability and target engagement profiling.
Predicted values; experimental logD and PAMPA advised.
Medicinal Chemistry Property Prediction Library Design

2,5-Dimethyl Substitution Pattern and Gatekeeper Pocket Engagement

The target compound possesses a 2,5-dimethyl substitution on its pyrimidine core, distinguishing it from the 5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine analog. The additional 2-methyl group is positioned to interact with the hydrophobic 'gatekeeper' pocket of many kinases, a site critical for inhibitor selectivity [1]. In a related series of pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors, the presence of a 2-methyl substituent was shown to improve potency >10-fold over the unsubstituted analog [2].

Gatekeeper Pocket Engagement
Cross-study comparable
2,5-Dimethyl pattern vs 5-methyl analog: >10-fold potency increase inferred from related Pim-1 inhibitor series.
SAR evidence suggests the 2-methyl group enhances kinase inhibition; supports inclusion in gatekeeper pocket-focused libraries.
Direct IC50 data for this specific compound are not available.
Kinase Inhibition SAR Selectivity Profiling

3-Phenyl Group Requirement for Hydrophobic Pocket Binding

Compounds lacking the 3-phenyl substituent, such as Pyrazolo[1,5-a]pyrimidin-7-amine, 5-(methylthio)-N-propyl- (CAS 90019-51-5), are considerably simpler but lack the crucial aryl group for engaging hydrophobic pockets . In a series of pyrazolo[1,5-a]pyrimidines as CRF1 receptor antagonists, the presence of a 3-phenyl group was essential for high-affinity binding, with a direct comparator showing a Ki of 1.30 nM for a 2,4-dichlorophenyl analog versus >100 nM for the 3-unsubstituted core [1].

3-Phenyl Requirement (CRF1)
Cross-study comparable
3-Phenyl substituted analog: Ki 1.30 nM (human CRF1)
3-Unsubstituted core: Ki >100 nM
Matched-pair difference >75-fold
Demonstrates structural necessity of the 3-phenyl group for high-affinity binding in a related chemotype; supports hydrophobic pocket engagement.
Radioligand binding data from a closely related compound; applies to scaffold context.
GPCR Modulation CRF1 Antagonism Binding Affinity

Acknowledged Data Gap: Public Potency Data

A direct search of public biomedical databases, including ChEMBL, BindingDB, and PubMed, for a quantitative biochemical or cellular IC50/EC50 value for the exact compound 2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 850737-92-7) yielded no result. The Hypothesis annotation referencing a 28 µM IC50 could not be confirmed to be associated with this compound after source tracing [1]. The lack of a directly measured inhibition value against a named kinase, GPCR, or other protein target and a specific comparator means that any differential claim based on potency cannot be substantiated at this time.

Public Potency Data Gap
Data to verify
No quantitative IC50/Ki/EC50 found in ChEMBL, BindingDB, or PubMed for this exact compound.
Procurement must be based on utility as a library analog for SAR exploration, not as a characterized probe.
Absence of evidence limits target-specific claims; confirmatory assay required.
Data Gap Procurement Caution Assay Development

Evidence-Backed Application Scenarios


Kinase Inhibitor Library Expansion for Gatekeeper Pocket Exploration

The 2,5-dimethylpyrimidine substitution pattern of the target compound is a classic motif for accessing the hydrophobic gatekeeper pocket in kinases, as suggested by SAR from related series [1]. It is best used as a key intermediate or final screening member in a focused kinase library, where its specific substitution pattern will differentiate its selectivity profile from analogs with different alkylation patterns. This is a high-value application for medicinal chemistry groups performing lead optimization.

CNS Pharmacokinetic Property Screening

The compound’s calculated cLogP (3.82) positions it within the optimal range for CNS drug discovery programs, a significant departure from the des-propyl primary amine [1]. It can serve as a critical comparator to test the effect of N-alkylation on free fraction, membrane permeability, and P-glycoprotein efflux in a panel of pyrazolopyrimidine analogs, providing direct SAR input for projects where brain penetration or intracellular accumulation is a challenge.

GPCR Antagonist Scaffold for SAR Elucidation

Given the established role of 3-phenylpyrazolo[1,5-a]pyrimidines as CRF1 antagonists [1], this compound can be utilized as a core scaffold for designing novel GPCR modulators. Its specific N-propylamine tail provides a distinct vector compared to the cyclopropylmethyl or unsubstituted amine variants, which have known high-affinity binding. It is ideal for academic or industrial labs studying the structure-kinetic relationships of receptor antagonists.

Negative Control for Kinase Target Engagement

Due to the stark absence of reported biological activity data [1], the compound may serve as a potentially inactive control in a kinase assay where a closely related 2,5-dimethyl-3-phenylpyrazolopyrimidine core has known activity. Its N-propyl modification could be sterically incompatible with the active site of a particular kinase, making it a valuable tool to demonstrate target engagement specificity.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Expansion
Gatekeeper pocket interaction motif (2,5-dimethyl)
Kinase panel selectivity screening
CNS Physicochemical Profiling
N-Propyl modification (ΔcLogP shift)
CNS permeability (PAMPA/MDCK) and P-gp efflux
GPCR Antagonist SAR Elucidation
3-Phenyl hydrophobic pocket engagement
CRF1 receptor radioligand binding assay
Negative Control for Kinase Target Engagement
Uncharacterized potency profile
Target engagement specificity confirmation
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